Ethyl 2-oxomorpholine-4-carboxylate

Medicinal Chemistry Drug Metabolism ADME

Ethyl 2-oxomorpholine-4-carboxylate (CAS 120800-78-4) is a morpholine derivative featuring a cyclic carbamate (2-oxomorpholine) core and an ethyl ester substituent at the 4-position, with a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol. This compound serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, where the morpholinone scaffold is frequently employed as a privileged structure for enzyme inhibition and receptor modulation.

Molecular Formula C7H11NO4
Molecular Weight 173.168
CAS No. 120800-78-4
Cat. No. B569380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxomorpholine-4-carboxylate
CAS120800-78-4
Synonyms4-Morpholinecarboxylic acid, 2-oxo-, ethyl ester
Molecular FormulaC7H11NO4
Molecular Weight173.168
Structural Identifiers
SMILESCCOC(=O)N1CCOC(=O)C1
InChIInChI=1S/C7H11NO4/c1-2-11-7(10)8-3-4-12-6(9)5-8/h2-5H2,1H3
InChIKeyXAVDNZGQJCYHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxomorpholine-4-carboxylate (CAS 120800-78-4): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Targeted Synthesis


Ethyl 2-oxomorpholine-4-carboxylate (CAS 120800-78-4) is a morpholine derivative featuring a cyclic carbamate (2-oxomorpholine) core and an ethyl ester substituent at the 4-position, with a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol . This compound serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, where the morpholinone scaffold is frequently employed as a privileged structure for enzyme inhibition and receptor modulation [1]. The ethyl ester group provides a balance of reactivity and stability, making it a strategic intermediate for further functionalization in drug discovery and agrochemical research .

Why Ethyl 2-oxomorpholine-4-carboxylate Cannot Be Simply Swapped with Other Morpholine-4-carboxylates in R&D Pipelines


Substituting ethyl 2-oxomorpholine-4-carboxylate with other morpholine-4-carboxylate analogs (e.g., tert-butyl, benzyl, or methyl esters) without rigorous validation introduces significant risk to experimental reproducibility and project timelines. The ester group profoundly influences the compound's physicochemical properties—including lipophilicity (logP), solubility, and metabolic stability—which directly affect its performance as a synthetic intermediate or biological probe [1]. Furthermore, the 2-oxomorpholine core imparts distinct conformational constraints and hydrogen-bonding capabilities compared to non-oxo morpholines, which can drastically alter target binding affinity and selectivity in medicinal chemistry campaigns [2]. The following evidence-based comparisons quantify these critical differences.

Quantitative Differentiation of Ethyl 2-oxomorpholine-4-carboxylate: Evidence-Based Selection Guide Against Key Analogs


Ester Group Lipophilicity and Metabolic Stability: Ethyl vs. tert-Butyl vs. Benzyl Esters

The ethyl ester of 2-oxomorpholine-4-carboxylate offers a balanced lipophilicity profile that is intermediate between the highly lipophilic tert-butyl ester and the more polar methyl ester. Calculated logP values (XLogP3) show a clear differentiation: ethyl ester (XLogP3 = 0.5) vs. tert-butyl ester (XLogP3 = 0.9) vs. benzyl ester (XLogP3 = 2.8) [1]. This translates to a 0.4 log unit difference between ethyl and tert-butyl, corresponding to approximately a 2.5-fold difference in octanol-water partition coefficient, which significantly impacts membrane permeability and metabolic stability [2]. The ethyl ester is also less susceptible to esterase-mediated hydrolysis compared to the methyl ester, offering a more favorable half-life in plasma (t1/2 ~1-3 hours for ethyl carbamates vs. <30 minutes for methyl carbamates in rodent plasma) [3].

Medicinal Chemistry Drug Metabolism ADME

Physical State and Handling: Ethyl Ester Liquid vs. tert-Butyl Ester Solid

Ethyl 2-oxomorpholine-4-carboxylate is a liquid at room temperature (calculated boiling point ~325°C), while its tert-butyl analog is a crystalline solid with a melting point of 74.0–78.0°C . This fundamental physical state difference dictates distinct handling and formulation requirements. The liquid nature of the ethyl ester facilitates accurate volumetric dispensing in automated synthesis platforms and eliminates the need for pre-heating or solvent dissolution during liquid handling steps . Conversely, the tert-butyl ester requires controlled storage conditions (sealed, dry, 2-8°C) and is air-sensitive, necessitating handling under inert gas .

Process Chemistry Formulation Analytical Chemistry

Synthetic Accessibility and Cost Efficiency: Ethyl vs. Benzyl vs. tert-Butyl Esters

The ethyl ester of 2-oxomorpholine-4-carboxylate is typically synthesized via straightforward carbamoylation of the morpholinone core using ethyl chloroformate, a readily available and inexpensive reagent [1]. In contrast, the tert-butyl ester requires the use of di-tert-butyl dicarbonate (Boc2O) and often more stringent reaction conditions, while the benzyl ester necessitates the use of benzyl chloroformate (Cbz-Cl) and subsequent deprotection steps under hydrogenolysis conditions, which add complexity and cost [2]. A comparative analysis of commercial prices reveals that ethyl 2-oxomorpholine-4-carboxylate is typically 20-30% less expensive per gram than the corresponding tert-butyl ester when sourced from the same supplier . Additionally, the ethyl ester can be readily hydrolyzed to the free acid under mild basic conditions, providing a versatile entry point for further derivatization.

Synthetic Chemistry Process Development Procurement

Ethyl 2-oxomorpholine-4-carboxylate: Optimal Applications for Scientific and Industrial Workflows


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Balanced Lipophilicity

In hit-to-lead campaigns, ethyl 2-oxomorpholine-4-carboxylate serves as an ideal intermediate for introducing a morpholinone scaffold with a calculated logP of 0.5, providing a favorable balance between membrane permeability and aqueous solubility [1]. This profile is particularly advantageous when the project's goal is to maintain ligand efficiency while avoiding the excessive lipophilicity often associated with tert-butyl esters (XLogP3 = 0.9), which can lead to promiscuous binding and poor developability [1].

Automated High-Throughput Synthesis and Library Production

The liquid physical state of ethyl 2-oxomorpholine-4-carboxylate at room temperature makes it uniquely suited for automated liquid handling systems and parallel synthesis platforms, eliminating the need for solvent pre-dissolution and reducing the risk of clogging in robotic dispensers . This operational advantage directly translates to higher throughput and lower experimental variability in the production of focused compound libraries.

Process Chemistry: Cost-Sensitive Scale-Up of Morpholinone-Containing APIs

For process chemists scaling up the synthesis of morpholinone-containing active pharmaceutical ingredients (APIs), ethyl 2-oxomorpholine-4-carboxylate offers a cost-effective and operationally simpler alternative to tert-butyl or benzyl protected intermediates . The ethyl ester can be readily hydrolyzed under mild basic conditions to the corresponding carboxylic acid, which can then be coupled to a variety of amine nucleophiles, streamlining the synthetic route and reducing overall cost of goods (COGS).

Agrochemical Research: Synthesis of Crop Protection Agents

The morpholinone core is a recognized scaffold in the design of fungicides and herbicides. Ethyl 2-oxomorpholine-4-carboxylate provides a versatile entry point for the synthesis of novel agrochemicals, where its balanced lipophilicity and metabolic stability are critical for achieving both foliar uptake and environmental persistence [2]. The ethyl ester group allows for facile modification to fine-tune physicochemical properties for optimal field performance.

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